1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile
Description
Properties
IUPAC Name |
2-(2-fluoroethyl)-5-pyridin-4-ylpyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN4/c12-3-6-16-10(8-13)7-11(15-16)9-1-4-14-5-2-9/h1-2,4-5,7H,3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKDYLGZBKHTBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C(=C2)C#N)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile typically involves the following key steps:
- Construction of the pyrazole core with appropriate substitution.
- Introduction of the pyridin-4-yl substituent at the 3-position.
- Installation of the 2-fluoroethyl group at the N-1 position.
- Incorporation of the cyano group at the 5-position of the pyrazole ring.
Pyrazole Core Formation and Pyridin-4-yl Substitution
Pyrazole rings are commonly formed by cyclization of 1,3-diketones or β-ketonitriles with hydrazine or substituted hydrazines. For fluorinated pyrazoles, a direct fluorination step or fluorinated precursors are used.
A continuous flow synthesis approach for fluoropyrazole derivatives was demonstrated by direct fluorination of 1,3-diketones followed by cyclization with hydrazine derivatives. This method achieves regioselective fluorination and efficient pyrazole ring formation in a telescoped process, yielding fluoropyrazole products with good yields (up to 83%) depending on solvent and hydrazine used.
Pyridin-4-yl substitution at the 3-position can be introduced via cross-electrophile coupling or palladium/nickel-catalyzed cross-coupling reactions involving halogenated pyrazole intermediates and pyridin-4-yl boronic acids or halides.
Introduction of the 2-Fluoroethyl Group at N-1 Position
The N-alkylation of pyrazoles with fluoroalkyl groups is typically achieved by nucleophilic substitution using fluoroalkyl halides or sulfonates:
Alkylation of the pyrazole nitrogen with 2-fluoroethyl bromide or 2-fluoroethyl tosylate under basic conditions (e.g., using potassium carbonate or sodium hydride) in polar aprotic solvents such as DMF or acetonitrile is a common method. This step selectively installs the 2-fluoroethyl substituent on the N-1 position of the pyrazole ring.
Control of reaction temperature and stoichiometry is critical to avoid polyalkylation or side reactions.
Incorporation of the Cyano Group at the 5-Position
The cyano group at the 5-position can be introduced by:
Using cyano-substituted 1,3-diketones or β-ketonitriles as starting materials for pyrazole ring formation.
Alternatively, post-pyrazole formation functionalization via electrophilic cyanation or nucleophilic substitution on halogenated pyrazole intermediates.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of 1,3-diketone or β-ketonitrile precursor with cyano group | Starting diketone with cyano substituent | Cyano-substituted diketone intermediate |
| 2 | Direct fluorination (optional) | F2/N2 gas mixture in acetonitrile, continuous flow | Fluorodiketone intermediate |
| 3 | Cyclization with hydrazine or substituted hydrazine | Hydrazine hydrate in MeCN/H2O/EtOH, continuous flow or batch | Pyrazole ring with pyridin-4-yl substitution |
| 4 | N-alkylation | 2-fluoroethyl bromide, base (K2CO3/NaH), DMF or MeCN, controlled temperature | This compound |
Detailed Research Findings
Continuous Flow Fluoropyrazole Synthesis
A notable method involves a sequential continuous flow process where:
1,3-diketone substrates are first fluorinated using a 10% F2/N2 gas mixture in acetonitrile.
The fluorodiketone intermediate is then reacted with hydrazine derivatives in a liquid-liquid-liquid flow reactor.
This method yields fluoropyrazole derivatives in 66–83% yield depending on solvent and hydrazine used (Table 1 below).
Table 1: Yields of Fluoropyrazole Derivatives by Continuous Flow Method
| Diketone Substrate | Hydrazine Derivative | Solvent | Yield (%) |
|---|---|---|---|
| Pentane-2,4-dione (1a) | Hydrazine hydrate (3a) | Acetonitrile | 77 |
| Water | 74 | ||
| Ethanol | 66 | ||
| Methylhydrazine (3b) | Water | 83 | |
| Ethanol | 73 | ||
| Acetonitrile | 68 | ||
| Phenylhydrazine (3c) | Ethanol | 72 | |
| Acetonitrile | 67 |
This method is advantageous for its regioselectivity, high yield, and scalability.
Cross-Coupling Approaches for Pyridin-4-yl Substitution
Cross-electrophile coupling methods using nickel or palladium catalysis enable the formation of C–C bonds between pyrazole derivatives and pyridin-4-yl halides or boronic acids.
These methods tolerate various functional groups and allow for selective coupling at the 3-position of the pyrazole ring.
The use of appropriate ligands and additives (e.g., MgCl2, DMAP, pyridine) can improve catalyst activity and selectivity.
N-Alkylation with 2-Fluoroethyl Halides
Alkylation of pyrazoles with 2-fluoroethyl bromide is a straightforward nucleophilic substitution reaction.
Typical conditions involve stirring the pyrazole with 2-fluoroethyl bromide and a base such as potassium carbonate in DMF or acetonitrile at room temperature or slightly elevated temperatures.
This step must be carefully controlled to avoid over-alkylation or side reactions.
Patent Literature Insights
Patents describe methods for preparing related pyrazole derivatives substituted with halogenated pyridinyl groups and various alkyl substituents, indicating the feasibility of similar synthetic routes for this compound.
These methods often involve halogenated pyrazole intermediates that can be further functionalized via cross-coupling or nucleophilic substitution.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Key Reagents | Conditions | Yield/Notes |
|---|---|---|---|---|
| Pyrazole ring formation | Cyclization of diketone with hydrazine | 1,3-diketone or β-ketonitrile, hydrazine hydrate | Batch or continuous flow, solvents: MeCN, EtOH, H2O | Up to 83% yield (flow method) |
| Fluorination | Direct fluorination of diketone | F2/N2 gas mixture | Continuous flow, MeCN solvent | High regioselectivity, efficient |
| Pyridin-4-yl substitution | Cross-electrophile coupling | Halopyrazole + pyridin-4-yl boronic acid/halide, Pd/Ni catalyst | Pd/Ni catalysis, ligands, bases | Moderate to high yields, functional group tolerant |
| N-alkylation | Nucleophilic substitution | 2-fluoroethyl bromide, base (K2CO3/NaH) | DMF or MeCN, controlled temperature | High selectivity for N-1 alkylation |
Chemical Reactions Analysis
1-(2-Fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst or using reducing agents like lithium aluminum hydride, leading to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoroethyl group, using nucleophiles such as amines or thiols.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures, depending on the reaction conditions and reagents used.
Common reagents and conditions for these reactions include strong acids or bases, transition metal catalysts, and various organic solvents. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biology: It can be used in the study of biological pathways and mechanisms, especially those involving pyrazole-containing compounds.
Materials Science: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Industry: It can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The fluoroethyl and pyridinyl groups can enhance the compound’s binding affinity and specificity, while the carbonitrile group can influence its reactivity and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with related pyrazole-carbonitrile derivatives:
Physicochemical Properties
- Polarity : Carbonitrile and pyridine increase polarity, improving aqueous solubility compared to phenyl-substituted analogs (e.g., ).
- Melting Points : Pyrazole-4-carbonitriles (e.g., 173.1°C in ) generally have lower melting points than pyrazole-5-carbonitriles due to positional isomerism .
- NMR Signatures : The 2-fluoroethyl group in the target compound would show distinct $^1$H NMR splitting (e.g., –CH$2$F protons at δ 4.5–5.0 ppm with $^2J{H-F}$ coupling) compared to propargyl (δ 2.5–3.5 ppm for acetylenic protons) .
Stability and Toxicity
Biological Activity
1-(2-Fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on recent research findings.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a fluoroethyl group and a pyridinyl moiety. These structural components are crucial for its biological activity as they influence the compound's interaction with various biological targets.
Pharmacological Profile
Research indicates that pyrazole derivatives, including this compound, exhibit a wide range of biological activities:
- Anti-inflammatory Activity : Pyrazole compounds have shown significant anti-inflammatory effects. For instance, modifications in the pyrazole structure can enhance their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, derivatives demonstrated up to 85% inhibition of TNF-α at specific concentrations compared to standard drugs like dexamethasone .
- Antimicrobial Properties : Several studies have explored the antimicrobial efficacy of pyrazole derivatives against various pathogens. For example, compounds similar to our target exhibited promising activity against E. coli and S. aureus, suggesting that structural modifications can enhance antibacterial properties .
- Anticancer Potential : The compound's ability to induce apoptosis in cancer cells has been investigated. A recent study reported that certain pyrazole derivatives showed cytotoxic effects on hypopharyngeal tumor cells, indicating potential as anticancer agents .
The mechanism by which this compound exerts its biological effects is primarily through modulation of enzyme activity and receptor interactions. The fluoroethyl and pyridinyl groups are believed to enhance binding affinity to molecular targets, influencing various signaling pathways involved in inflammation and cell proliferation.
Case Study 1: Anti-inflammatory Effects
In a controlled study, a series of pyrazole derivatives were synthesized and tested for their anti-inflammatory activity. The results indicated that specific substitutions on the pyrazole ring significantly increased the inhibition of TNF-α production in vitro. The most effective compounds achieved over 80% inhibition at low concentrations .
Case Study 2: Antimicrobial Activity
Another study focused on the synthesis of novel pyrazole derivatives aimed at combating bacterial infections. The synthesized compounds were tested against multiple bacterial strains, revealing that certain derivatives had enhanced activity against resistant strains of S. aureus and Klebsiella pneumoniae. This highlights the potential application of these compounds in treating bacterial infections .
Comparative Analysis
A comparison between this compound and other similar pyrazole compounds reveals distinct advantages:
| Compound | Anti-inflammatory Activity | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | High | Moderate | Promising |
| Phenylbutazone | High | Low | Not applicable |
| Novel pyrazoles | Moderate | High | Variable |
Q & A
Basic: What synthetic strategies are recommended for preparing 1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile?
Answer:
A multi-step approach is typically employed:
Core Pyrazole Formation: Use a cyclocondensation reaction between a β-ketonitrile precursor and hydrazine derivatives. For fluorinated side chains, pre-functionalization of the hydrazine with a 2-fluoroethyl group via nucleophilic substitution (e.g., using 2-fluoroethyl bromide) is critical .
Pyridine Substitution: Introduce the pyridin-4-yl group via Suzuki-Miyaura coupling. Optimize conditions (e.g., Pd(PPh₃)₄ catalyst, K₃PO₄ base, degassed DMF/H₂O solvent) to ensure regioselectivity at the pyrazole’s 3-position .
Cyanide Installation: Perform a cyanation reaction at the 5-position using CuCN or trimethylsilyl cyanide under inert atmosphere to prevent hydrolysis .
Key Optimization Parameters:
- Temperature control (<90°C) to avoid fluorinated side-chain degradation.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product from unreacted boronic acids or coupling byproducts .
Basic: How should researchers characterize the compound’s structural integrity and purity?
Answer:
A combination of spectroscopic and analytical methods is essential:
- NMR Spectroscopy:
- ¹H/¹³C NMR: Confirm the presence of the 2-fluoroethyl group (δ ~4.6–4.8 ppm for CHF₂ protons; coupling constant J ~47 Hz for F-C-H) and pyridinyl aromatic signals (δ ~8.5–7.5 ppm) .
- ¹⁹F NMR: Verify fluorine environment (δ ~-120 to -220 ppm for fluoroethyl groups) .
- Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₁H₁₀F₂N₄: 252.0886) .
- HPLC-PDA: Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase) .
Advanced: How can computational modeling predict the compound’s electronic properties and reactivity?
Answer:
Methodology:
Density Functional Theory (DFT):
- Optimize geometry at B3LYP/6-31G(d) level to determine bond lengths/angles, particularly the electron-withdrawing effect of the nitrile and fluorine groups .
- Calculate HOMO-LUMO gaps to predict charge-transfer behavior (e.g., for ligand-protein interactions) .
Molecular Electrostatic Potential (MEP): Map electron-deficient regions (e.g., nitrile and pyridinyl groups) to identify nucleophilic attack sites .
Docking Studies: Use AutoDock Vina to simulate binding to biological targets (e.g., kinase enzymes), focusing on hydrogen bonds between the pyridinyl nitrogen and active-site residues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
